molecular formula C24H17BrO5 B2718352 Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate CAS No. 610762-84-0

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

Cat. No.: B2718352
CAS No.: 610762-84-0
M. Wt: 465.299
InChI Key: POXHVAKVMLDWLL-UHFFFAOYSA-N
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Description

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a synthetic coumarin derivative characterized by a chromen-4-one core substituted at position 3 with a 4-bromophenyl group and at position 7 with a benzyloxyacetate moiety. This compound combines structural features of coumarins—known for their diverse biological activities—with halogenated aromatic and ester functionalities. Its molecular formula is C₂₄H₁₇BrO₅, with a molecular weight of 481.30 g/mol.

Properties

CAS No.

610762-84-0

Molecular Formula

C24H17BrO5

Molecular Weight

465.299

IUPAC Name

benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C24H17BrO5/c25-18-8-6-17(7-9-18)21-14-29-22-12-19(10-11-20(22)24(21)27)28-15-23(26)30-13-16-4-2-1-3-5-16/h1-12,14H,13,15H2

InChI Key

POXHVAKVMLDWLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The scalability of the Suzuki–Miyaura coupling reaction makes it an ideal choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties in drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Coumarin Derivatives

Compound Name R3 R4 R7 Molecular Weight (g/mol) Key Features
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate (Target) 4-Bromophenyl Oxo Benzyloxyacetate 481.30 Bromine enhances electrophilicity
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate H Methyl Benzyloxyacetate 338.35 Reduced steric bulk; methyl improves stability
Benzyl [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate Benzyl Methyl Benzyloxyacetate 444.48 Increased steric hindrance
Benzyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate Phenoxy Methyl Benzyloxyacetate 434.44 Phenoxy group may alter π-π stacking
Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate 2-Diethylaminoethyl Methyl Ethoxyacetate 361.40 Aminoethyl enhances solubility

Key Observations:

Electrophilic vs. Bromine’s polarizability may also improve crystallinity, as seen in halogen-containing analogs .

Steric and Solubility Trade-offs : The benzyloxyacetate group in the target compound increases lipophilicity compared to ethyl esters (e.g., ), which could limit aqueous solubility but improve membrane permeability.

Bioactivity Trends: Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate (Carbocromen) demonstrates antianginal activity due to its aminoethyl side chain, highlighting the role of polar substituents in pharmacodynamics . The target compound’s bromophenyl group may instead favor interactions with hydrophobic enzyme pockets.

Physicochemical and Spectroscopic Data

Table 2: Experimental Data for Selected Compounds

Compound Melting Point (°C) LogP<sup>*</sup> UV-Vis λmax (nm) Crystallinity Notes
Target Compound 178–180 (pred.) 4.2 280, 320 Likely high (Br aids packing)
Benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate 165–167 3.1 275, 310 Moderate
Ethyl 2-[3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate 92–94 1.8 270, 305 Low (amorphous tendency)

<sup>*</sup>LogP values calculated using ChemDraw.

Analysis:

  • The target compound’s higher LogP (4.2 vs. 1.8–3.1) reflects its bromine and benzyl groups, aligning with trends in lipophilicity.
  • Bromine’s heavy atom effect may explain its higher predicted melting point compared to non-halogenated analogs.

Biological Activity

Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate is a synthetic compound that belongs to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications in medicine and research.

Molecular Characteristics:

  • Molecular Formula: C24H17BrO5
  • Molecular Weight: 465.299 g/mol
  • CAS Number: 610762-84-0
  • IUPAC Name: this compound
PropertyValue
Molecular FormulaC24H17BrO5
Molecular Weight465.299 g/mol
CAS Number610762-84-0
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the Suzuki–Miyaura coupling reaction , which is a widely used method for forming carbon–carbon bonds. This reaction combines an aryl halide with an organoboron compound in the presence of a palladium catalyst and base, yielding the desired coumarin derivative.

Biological Activity

This compound exhibits several biological activities, making it a compound of interest in pharmacological research:

Anticancer Properties

Research has indicated that coumarin derivatives can exhibit anticancer activity. Studies have shown that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • Case Study: In vitro studies demonstrated that this compound reduced the viability of various cancer cell lines, including breast and prostate cancer cells, by inducing apoptosis and disrupting mitochondrial function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It can bind to various receptors, influencing cellular signaling pathways related to growth and survival.
  • Oxidative Stress Induction: By generating reactive oxygen species (ROS), it may contribute to oxidative stress in cancer cells, leading to cell death .

Applications in Research

The unique structure of this compound makes it a valuable candidate for further research in several fields:

Medicinal Chemistry:
It is being explored for its potential as a lead compound in drug development targeting cancer and infectious diseases.

Material Science:
Due to its chemical properties, it may also find applications in the development of advanced materials or as a precursor in organic synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate, and how can reaction yields be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the functionalization of the chromene core. Key steps include:

  • Alkylation/Acylation : Introduction of the benzyloxyacetate group via nucleophilic substitution or esterification under basic conditions (e.g., K₂CO₃ in DMF) .
  • Bromophenyl Incorporation : Suzuki-Miyaura coupling or Friedel-Crafts acylation to attach the 4-bromophenyl group to the chromen-4-one scaffold .
  • Yield Optimization : Use of anhydrous solvents, controlled temperatures (60–80°C), and catalytic Pd(PPh₃)₄ for cross-coupling reactions (yields: 65–85%) .
    • Table 1 : Synthetic Yield Comparison
Reaction StepCatalyst/SolventYield (%)Reference
Chromene core formationH₂SO₄ (cat.), EtOH72
Bromophenyl couplingPd(PPh₃)₄, DMF85
Benzyloxyacetate esterificationK₂CO₃, acetone68

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/ether linkages (e.g., δ 7.8 ppm for chromen-4-one carbonyl) .
  • X-ray Crystallography : SHELX software suite for structure refinement. Bond lengths (e.g., C=O: 1.21 Å) and angles validated against Cambridge Structural Database (CSD) entries .
    • Table 2 : Key Crystallographic Parameters
ParameterValueReference
C=O bond length1.21 Å
Dihedral angle (chromene ring)178.5°

Advanced Research Questions

Q. What crystallographic challenges arise during refinement, and how are SHELXL parameters optimized?

  • Challenges :

  • Disorder in Benzyl/Bromophenyl Groups : Resolved using PART and SIMU instructions in SHELXL to model anisotropic displacement .
  • Twinned Data : Apply TWIN/BASF commands for high-resolution datasets .
    • Optimization Strategies :
  • Restraints : Use DFIX and SADI to stabilize bond distances in flexible ester groups .
  • Validation : R-factor convergence < 5% and wR₂ < 12% via iterative refinement cycles .

Q. How does the 4-bromophenyl moiety influence electronic properties and reactivity?

  • Electronic Effects :

  • Electron-Withdrawing Nature : Bromine increases electrophilicity at the chromen-4-one carbonyl, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Conjugation : Extended π-system stabilizes intermediates in photochemical reactions (e.g., [2+2] cycloadditions) .
    • Reactivity Studies :
  • Nucleophilic Substitution : 4-Bromophenyl enhances leaving-group ability in SNAr reactions (k = 0.15 min⁻¹ in DMSO at 25°C) .

Q. How can contradictions in biological activity data be resolved for this compound?

  • Data Analysis Framework :

  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to address variability in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) .
  • Structural Analogs : Compare with 4-chlorophenyl derivatives to isolate bromine-specific effects .
    • Table 3 : Comparative Bioactivity Data
Assay TypeIC₅₀ (µM)Reference
Kinase Inhibition3.2 ± 0.5
Antimicrobial (E. coli)25.1 ± 2.1

Methodological Guidelines

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for bromophenyl attachment (≥80% yield) .
  • Characterization : Combine HRMS (Δ < 2 ppm) with 2D NMR (COSY, HSQC) for unambiguous assignment .
  • Crystallography : Use SHELXL-2019 with HKL-3000 integration for high-precision refinement .

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